1,4-Dioxaspiro[4.5]dec-7-ene
Description
Spiro Compounds: Structural Features and Significance in Organic Chemistry
Spiro compounds are organic molecules that possess at least two rings connected at a single, shared atom known as the spiro atom. wikipedia.orgnumberanalytics.com This structural characteristic distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. vedantu.commasterorganicchemistry.com The spiro atom is typically a quaternary carbon atom. wikipedia.org The rings can be carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing atoms other than carbon). wikipedia.org
The unique three-dimensional arrangement of spiro compounds imparts them with distinct chemical and physical properties. numberanalytics.com This has led to their significant role in various scientific fields. numberanalytics.comresearchgate.net In medicinal chemistry, the rigid, defined spatial orientation of spirocycles allows for specific interactions with biological targets, making them attractive scaffolds in drug discovery. numberanalytics.comresearchgate.net They are found in a number of natural products and have been investigated for a wide range of pharmacological activities. researchgate.net In materials science, the specific structural attributes of spiro compounds are utilized in the development of materials with tailored optical and electronic properties. numberanalytics.comwalshmedicalmedia.com
Furthermore, some spiro compounds exhibit a form of stereoisomerism known as axial chirality, even in the absence of a traditional chiral center. wikipedia.org This arises from the restricted rotation around the spiro linkage, leading to non-superimposable mirror images. numberanalytics.com The unique stereochemical nature of spiro compounds is a key aspect of their significance in organic chemistry. numberanalytics.com
Nomenclature and Definitive Structural Characteristics of 1,4-Dioxaspiro[4.5]dec-7-ene
The systematic naming of spiro compounds follows the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgqmul.ac.uk The prefix "spiro" is used to denote the presence of a spiro junction. wikipedia.orgvedantu.com This is followed by square brackets containing the number of atoms in each ring connected to the spiro atom, excluding the spiro atom itself. wikipedia.org These numbers are arranged in ascending order and separated by a period. The name of the parent hydrocarbon corresponding to the total number of atoms in both rings completes the name. acdlabs.com
For this compound, the name provides specific structural information:
1,4-Dioxa: This indicates the presence of two oxygen atoms at positions 1 and 4 of the spirocyclic system.
spiro: This confirms the compound has two rings sharing a single atom. wikipedia.org
[4.5]: This denotes that one ring has four atoms (the dioxane ring) and the other has five atoms (the cyclohexene (B86901) ring) attached to the spiro atom.
dec: This indicates a total of ten atoms in the bicyclic system.
-7-ene: This specifies the location of a double bond within the ten-atom ring system at the 7th position. ontosight.ai
The molecular formula for this compound is C8H12O2, and its molecular weight is approximately 140.18 g/mol . cymitquimica.comchemsynthesis.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H12O2 cymitquimica.com |
| Molecular Weight | 140.18 g/mol cymitquimica.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | AHIKUUYIVLCZGL-UHFFFAOYSA-N sigmaaldrich.com |
| CAS Number | 7092-24-2 sigmaaldrich.com |
Historical Context and Emergence in Synthetic Methodologies
The study of spiro compounds dates back to the work of Adolf von Baeyer. qmul.ac.uk However, significant interest in their synthesis and application has grown exponentially since the mid-20th century. e-bookshelf.de The development of new synthetic methods has been crucial for accessing these structurally unique molecules. e-bookshelf.dersc.org
The synthesis of spirocyclic frameworks can be challenging due to the need to construct a quaternary center. e-bookshelf.decambridgescholars.com A variety of synthetic strategies have been developed to overcome this, including cyclization reactions, dearomatization reactions, and condensation reactions. walshmedicalmedia.comnih.gov
This compound has emerged as a useful building block in organic synthesis. For example, a detailed procedure for the synthesis of a derivative, (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane, from 1,4-cyclohexanedione (B43130) mono-ethylene ketal has been published in Organic Syntheses. orgsyn.org This highlights its role as a readily accessible intermediate for further chemical transformations. The alkene functionality within the cyclohexene ring allows for a range of reactions, including ozonolysis, to generate further synthetic intermediates. orgsyn.org The dioxane portion of the molecule often serves as a protecting group for a ketone, which can be deprotected under specific conditions. Derivatives of this compound, such as boronic acid pinacol (B44631) esters and methanols, are also commercially available, indicating their utility in cross-coupling and other synthetic transformations. sigmaaldrich.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKUUYIVLCZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221150 | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7092-24-2 | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007092242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Dec 7 Ene and Its Derivatives
Precursor Synthesis and Starting Materials
The foundation for the synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene and its derivatives lies in the accessibility and modification of suitable starting materials. Cyclohexanone (B45756) and its related structures are central to many synthetic pathways.
Derivations from Cyclohexanone and Related Precursors
Cyclohexanone serves as a versatile and common starting point for building the necessary carbon framework. nih.govyoutube.com Industrial synthesis routes often produce cyclohexanones through the reduction of corresponding phenols or the oxidation of cyclohexane (B81311) derivatives. nih.gov For laboratory-scale synthesis, a key strategy involves the protection of the ketone functionality of a cyclohexanone precursor as a ketal, typically by reacting it with a diol like ethylene (B1197577) glycol. This forms a stable 1,4-dioxaspiro[4.5]decane structure, which can then be further modified. nih.govnist.gov
For instance, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a crucial precursor, is achieved through the mono-ketalization of 1,4-cyclohexanedione (B43130). chemicalbook.comnih.gov This selective protection leaves one ketone group available for subsequent reactions to introduce the double bond at the 7-position. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. libretexts.org
Various synthetic methods for cyclohexanone derivatives are available, including tandem photocatalyzed annulations and other cyclization processes like the Dieckmann condensation or Robinson annulation. nih.gov These methods provide access to a wide range of substituted cyclohexanones that can be converted into precursors for more complex spirocyclic targets.
Synthesis of Key Spirocyclic Intermediates
The formation of the spirocyclic ketal is a critical step in these syntheses. A common intermediate is 1,4-dioxaspiro[4.5]decan-8-one, which contains the complete spiro-ketal system and a ketone group on the cyclohexane ring, poised for transformation into the required alkene. nih.gov This intermediate is typically prepared from 1,4-cyclohexanedione and ethylene glycol. chemicalbook.com
Another approach involves the synthesis of spirocyclic building blocks where functionality is introduced prior to or during the ketalization step. For example, in the synthesis of the drug guanadrel, cyclohexanone is ketalized with 3-chloro-1,2-propandiol to form 2-chloromethyl-1,4-dioxaspiro acs.orgnih.govdecane (B31447). nih.gov This intermediate incorporates a reactive chloromethyl group, demonstrating how functional handles can be installed at the precursor stage. Similarly, other cyclic ketones such as tetrahydro-4H-pyran-4-one can be used to generate different spirocyclic cores. mdpi.com
The synthesis of these intermediates often relies on robust and well-established chemical reactions, ensuring a reliable supply of material for the subsequent steps toward the final target molecule.
Direct Synthetic Routes to this compound
Direct routes to the target compound involve the strategic formation of either the cyclohexene (B86901) ring or the spirocyclic ketal system as a key step.
Cyclization and Ring-Closing Approaches
Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including the cyclohexene ring of this compound. wikipedia.org This reaction involves the intramolecular metathesis of a precursor molecule containing two terminal alkenes, which cyclize to form a cycloalkene and a volatile ethylene byproduct. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by metal complexes, most commonly those based on ruthenium (Grubbs catalysts) or molybdenum. organic-chemistry.orgnih.gov
The general strategy involves preparing a diallylated compound that already contains the dioxolane portion of the spirocycle. This precursor is then subjected to RCM conditions to form the six-membered ring with the double bond in the desired position. arkat-usa.org The mild reaction conditions and high functional group tolerance of RCM make it a versatile tool for constructing complex spirocyclic systems. arkat-usa.orgnih.gov
| Precursor Type | Catalyst | Key Transformation | Product Ring Size | Ref. |
| Diallylated Active Methylene Compound | Grubbs Catalyst (Ru-based) | Intramolecular alkene metathesis | 5-7 membered rings | arkat-usa.org |
| Diene with terminal alkenes | Schrock Catalyst (Mo-based) | Intramolecular alkene metathesis | Macrocycles | nih.gov |
This table summarizes common approaches for ring-closing metathesis applicable to the synthesis of cyclic and spirocyclic alkenes.
Ketalization Reactions Leading to the Spirocyclic System
An alternative direct route involves the ketalization of a cyclohexene derivative that already contains the double bond. The reaction of a ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst is a fundamental method for forming cyclic ketals. libretexts.orgorganic-chemistry.org To synthesize this compound, a suitable starting material would be cyclohex-3-en-1-one (B1204788).
The process is an equilibrium reaction, and to achieve high yields, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. organic-chemistry.orgnih.govcaltech.edu Various Brønsted or Lewis acids, such as p-toluenesulfonic acid (TsOH) or erbium(III) triflate, can be used to catalyze the reaction. organic-chemistry.org This method directly assembles the target spirocyclic system from a precursor that already possesses the required unsaturation.
| Ketone Substrate | Diol | Catalyst | Conditions | Product | Ref. |
| Cyclohexanone | Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux (Dean-Stark) | 1,4-Dioxaspiro[4.5]decane | |
| General Ketones | Ethylene Glycol | Iodine (catalytic) | Neutral, room temp. | Corresponding Ketal | organic-chemistry.org |
| Estrone | Ethylene Glycol | p-TsOH·H₂O | Benzene, molecular sieves | Estrone Ketal | caltech.edu |
This table illustrates various conditions for ketalization reactions, a key step in forming the 1,4-dioxaspiro[4.5]decane system.
Synthesis of Functionalized this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with specific properties. These syntheses can involve either the modification of the pre-formed spirocycle or the use of functionalized starting materials.
One example is the synthesis of (8R)-1,4-Dioxaspiro[4.5]dec-6-en-8-ol. mdpi.com This compound is prepared from 1,4-dioxaspiro[4.5]dec-6-en-8-one via an asymmetric transfer hydrogenation reaction using a Noyori-type ruthenium catalyst. This introduces a hydroxyl group at the C-8 position with high enantioselectivity. mdpi.com
Another functionalized derivative, 8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene, has been synthesized through the dichlorovinylation of an enolate. researchgate.net This demonstrates a method for introducing both methyl and ethynyl (B1212043) groups onto the cyclohexene ring of the spirocyclic system. Furthermore, spiroketal systems can be assembled using nitroalkanes as key reagents, which allows for the construction of complex dihydroxy ketone frameworks that can then be cyclized. nih.gov These varied approaches highlight the chemical tractability of the this compound scaffold and the numerous possibilities for creating a diverse range of functionalized analogues.
Introduction of Alkene Functionality
The introduction of the double bond to form the "dec-7-ene" moiety typically originates from the corresponding saturated ketone, 1,4-Dioxaspiro[4.5]decan-8-one. One common strategy involves the reduction of the ketone to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, followed by a dehydration reaction to yield the desired alkene.
Another effective method for the conversion of ketones to alkenes is the Shapiro reaction. This reaction involves the treatment of the tosylhydrazone derivative of 1,4-Dioxaspiro[4.5]decan-8-one with two equivalents of a strong organolithium base to generate a vinyllithium (B1195746) species, which can then be quenched to afford this compound. wikipedia.org The Shapiro reaction is a powerful tool for the regioselective formation of less substituted alkenes. wikipedia.org
The alkene functionality can also be introduced through elimination reactions of 8-substituted 1,4-dioxaspiro[4.5]decanes. For instance, the synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (B1224126) provides a versatile precursor that can undergo elimination or be used in cross-coupling reactions to introduce the double bond.
Formation of Silyl (B83357) Enol Ethers and Boronic Esters of this compound
Silyl enol ethers are valuable intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. The silyl enol ether of 1,4-Dioxaspiro[4.5]decan-8-one can be prepared by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the enolization.
Boronic esters, particularly pinacol (B44631) esters, are also highly important synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester has been reported. This synthesis starts from 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate, which is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base.
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate | Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetate, 1,4-Dioxane, 110 °C, 10 h | 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester | 99% |
Sonochemical Methods in Spiroketal Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient method for promoting various organic transformations. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.gov While specific sonochemical methods for the synthesis of this compound are not extensively documented, related reactions for the formation of key structural motifs can be considered.
For instance, the Wittig reaction and the Horner-Wadsworth-Emmons reaction, which are fundamental for the synthesis of alkenes from carbonyl compounds, can be significantly accelerated under ultrasonic irradiation. encyclopedia.pubresearchgate.netnih.govnih.gov These methods could potentially be applied to the synthesis of derivatives of this compound starting from the corresponding ketone. The use of ultrasound in these reactions often leads to shorter reaction times, milder conditions, and improved yields compared to conventional heating methods. nih.govnih.gov
| Reaction | Conditions | Reaction Time | Yield | E/Z Ratio |
|---|---|---|---|---|
| Wittig-Horner Synthesis | Conventional (BuLi) | - | 33% | - |
| Ultrasound (BuLi) | - | 48% | Decreased | |
| Wittig-Horner Synthesis | Conventional (NaH) | - | - | - |
| Ultrasound (NaH) | - | 66% | 80:20 |
Catalytic Approaches in the Synthesis of this compound Scaffolds
Catalytic methods play a crucial role in the synthesis of spiroketals, offering high efficiency and stereocontrol. Transition-metal catalysis, in particular, has been extensively explored for the construction of the spiroketal core. thieme-connect.comrsc.orgthieme-connect.comrsc.orgresearchgate.net
Various transition metals, including gold, platinum, palladium, and iridium, have been shown to catalyze the spiroketalization of alkynyl diols and other suitable precursors. thieme-connect.comthieme-connect.com These reactions often proceed under mild conditions and can provide access to complex spiroketal structures with high selectivity. For instance, iridium-catalyzed asymmetric cascade allylation/spiroketalization reactions have been developed for the stereoselective synthesis of spiroketals. acs.org
In addition to transition-metal catalysis, organocatalysis and Brønsted acid catalysis have also emerged as powerful tools for spiroketal synthesis. oaepublish.comresearchgate.netsemanticscholar.org Chiral phosphoric acids, for example, have been used to catalyze enantioselective spiroketalization reactions. semanticscholar.org These methods provide a valuable alternative to metal-based catalysts and have expanded the scope of spiroketal synthesis.
| Catalyst Type | Catalyst Example | Reaction Type | Key Features |
|---|---|---|---|
| Transition Metal | Gold (Au), Platinum (Pt), Palladium (Pd), Iridium (Ir) | Spiroketalization of alkynyl diols | Mild conditions, high efficiency |
| Transition Metal | Iridium (Ir) | Asymmetric cascade allylation/spiroketalization | High stereoselectivity |
| Organocatalyst | Chiral Phosphoric Acid | Enantioselective spiroketalization | Metal-free, high enantioselectivity |
| Brønsted Acid | - | Spiroketalization | - |
Reactivity and Transformational Chemistry of 1,4 Dioxaspiro 4.5 Dec 7 Ene
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in the six-membered ring is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various cycloaddition and catalytic processes.
The alkene in 1,4-Dioxaspiro[4.5]dec-7-ene undergoes typical electrophilic addition reactions. These transformations allow for the introduction of a wide array of functional groups across the double bond, leading to saturated spirocyclic derivatives. Common functionalizations include hydrogenation, halogenation, epoxidation, and dihydroxylation.
Hydrogenation: Catalytic hydrogenation of the double bond, typically using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, yields the fully saturated 1,4-Dioxaspiro[4.5]decane. This reaction proceeds via syn-addition of hydrogen across the double bond.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) results in the formation of a dihalo-substituted spiro-compound. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This reaction is stereospecific, with the oxygen atom adding to one face of the double bond.
Dihydroxylation: The alkene can be converted to a vicinal diol through either syn-dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), or anti-dihydroxylation by hydrolysis of an intermediate epoxide.
Table 1: Representative Addition Reactions of this compound
| Reaction Type | Reagent(s) | Product | Stereochemistry |
| Hydrogenation | H₂, Pd/C | 1,4-Dioxaspiro[4.5]decane | syn-addition |
| Bromination | Br₂ | 7,8-Dibromo-1,4-dioxaspiro[4.5]decane | anti-addition |
| Epoxidation | m-CPBA | 1,4,8-Trioxadispiro[4.0.4.1]undecane | syn-addition |
| syn-Dihydroxylation | OsO₄, NMO | 1,4-Dioxaspiro[4.5]decane-7,8-diol | syn-addition |
Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond. This reaction is catalyzed by transition metal complexes, most commonly of rhodium or cobalt, in the presence of carbon monoxide (CO) and hydrogen (H₂), often referred to as syngas. chinesechemsoc.orgnih.gov For an unsymmetrical internal alkene like this compound, hydroformylation can lead to two constitutional isomers.
The reaction on the cyclohexene (B86901) moiety would produce a mixture of 1,4-Dioxaspiro[4.5]decane-7-carbaldehyde and 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. The ratio of these products, known as regioselectivity, is highly dependent on the catalyst system, particularly the nature of the phosphine (B1218219) ligands, as well as reaction conditions like temperature and pressure. researchgate.netrsc.org Bulky ligands tend to favor the formation of the less sterically hindered aldehyde, though electronic effects can also play a significant role. chinesechemsoc.orgacs.org
Table 2: Potential Products of this compound Hydroformylation
| Product Name | Structure | Isomer Type |
| 1,4-Dioxaspiro[4.5]decane-7-carbaldehyde | Aldehyde group at C7 | Positional Isomer |
| 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde | Aldehyde group at C8 | Positional Isomer |
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this context, this compound acts as the two-π-electron component, or the dienophile. organic-chemistry.orgmasterorganicchemistry.com For a successful reaction, it is typically reacted with an electron-rich conjugated diene. The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile; however, even unactivated alkenes can participate under suitable conditions, such as high temperature or Lewis acid catalysis. organic-chemistry.org
The Diels-Alder reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product, a principle known as suprafacial addition. masterorganicchemistry.comlibretexts.org When this compound reacts with a cyclic diene, such as cyclopentadiene, a bicyclic adduct is formed. In such cases, two diastereomeric products are possible: the endo and exo isomers. The endo product, where the larger substituent on the dienophile is oriented toward the newly forming double bond in the diene-derived portion of the molecule, is often the kinetically favored product due to secondary orbital interactions. libretexts.orglibretexts.orgvanderbilt.edu
Table 3: Hypothetical Diels-Alder Reaction with Cyclopentadiene
| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Major Product (Kinetic) | Minor Product (Thermodynamic) |
| This compound | Cyclopentadiene | endo-adduct | exo-adduct |
Reactivity at the Spirocenter and Adjacent Positions
The spiroketal functionality is the other key reactive site of the molecule. Its stability and reactions are primarily governed by the principles of acetal (B89532) chemistry.
The spirocenter of this compound is a quaternary carbon atom that is part of two rings. This carbon is saturated (sp³-hybridized) and lacks a leaving group, rendering it unreactive toward standard nucleophilic substitution (Sₙ1 or Sₙ2) and nucleophilic addition reactions. libretexts.org
Reactivity at positions adjacent to the spirocenter is more plausible, particularly if the alkene moiety is first transformed. For example, epoxidation of the C7-C8 double bond (as discussed in 3.1.1) creates an epoxide ring. The carbon atoms of this epoxide are adjacent to the spirocyclic system and become electrophilic. They are then susceptible to nucleophilic attack, leading to ring-opening and the formation of substituted alcohols. This two-step sequence of epoxidation followed by nucleophilic ring-opening is a common strategy for functionalizing alkenes.
The 1,4-dioxaspiro[4.5] moiety is a ketal, which serves as a protecting group for a ketone. Ketals are stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. chemtube3d.com
Ketal Cleavage: In the presence of aqueous acid (e.g., HCl, H₂SO₄), the ketal linkage is cleaved. The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which further hydrolyzes to release the parent ketone and the diol. For this compound, acidic hydrolysis yields cyclohex-3-en-1-one (B1204788) and ethylene (B1197577) glycol.
Ketal Reformation: The reverse reaction, ketal formation, can be achieved by reacting cyclohex-3-en-1-one with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the concurrent removal of water, typically by azeotropic distillation with a Dean-Stark apparatus. This process is an equilibrium, and removal of the water byproduct drives the reaction to completion. The stereochemical outcome of spiroketalization can be influenced by kinetic or thermodynamic control. nih.govacs.org
Table 4: Conditions for Ketal Cleavage and Reformation
| Transformation | Reagents | Conditions | Products |
| Ketal Cleavage | H₃O⁺ (aq. acid) | Hydrolysis | Cyclohex-3-en-1-one + Ethylene glycol |
| Ketal Reformation | Ethylene glycol, H⁺ (cat.) | Anhydrous, water removal | This compound + H₂O |
Cross-Coupling Reactions of this compound Derivatives
Cross-coupling reactions are a class of powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds, driven by transition metal catalysts, most commonly palladium. libretexts.org These reactions have become central to modern organic synthesis due to their broad substrate scope and functional group tolerance. For derivatives of this compound, these methods allow for the introduction of diverse substituents onto the cyclohexene ring, enabling the synthesis of complex molecules. Key to these transformations is the preparation of suitable precursors, such as vinyl boronic esters or vinyl triflates, from the parent spirocycle.
Suzuki-Miyaura Coupling and Related Processes
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate. libretexts.org This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for forming biaryl compounds or connecting vinyl and aryl moieties.
A key precursor for applying this chemistry to the this compound scaffold is 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene , also known as 1,4-Dioxaspiro tcichemicals.comnih.govdec-7-en-8-boronic Acid Pinacol (B44631) Ester. tcichemicals.comnih.gov This vinylboronic acid pinacol ester is an ideal substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups at the 8-position of the spirocyclic system.
The synthesis of this boronic ester can be achieved through the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of the corresponding vinyl halide or triflate with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org Once prepared, the vinylboronic ester can be coupled with a range of aryl or heteroaryl halides (I, Br, Cl) or triflates.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron compound.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
Pinacol esters are widely used due to their stability, which allows for easier handling and purification compared to boronic acids. yonedalabs.com The reaction conditions for coupling the this compound derived boronic ester would typically involve a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.
Below is a representative table of conditions for such a Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide (Ar-X) | Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 8-(p-tolyl)-1,4-dioxaspiro[4.5]dec-7-ene |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene |
| 4 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₂CO₃ | THF/H₂O | 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
Fluoroalkylation Reactions
The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, methods for the direct fluoroalkylation of organic substrates are of high interest. For this compound derivatives, two primary strategies are applicable: the coupling of a vinyl sulfonate precursor and the direct C-H functionalization of the alkene.
Palladium-Catalyzed Trifluoromethylation of a Vinyl Triflate Derivative
A powerful method for introducing a CF₃ group onto a double bond is the palladium-catalyzed trifluoromethylation of vinyl triflates or nonaflates. nih.gov This approach requires the synthesis of the corresponding vinyl sulfonate from the parent ketone, 1,4-dioxaspiro[4.5]decan-8-one. The enolate of this ketone can be trapped with a sulfonylating agent like triflic anhydride (B1165640) (Tf₂O) to yield 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (B1224126) .
This vinyl triflate can then undergo cross-coupling with a trifluoromethyl source. The reaction typically uses a trifluoromethylating reagent such as trimethyl(trifluoromethyl)silane (TMSCF₃) or triethyl(trifluoromethyl)silane (B54436) (TESCF₃) in combination with a fluoride (B91410) source like potassium fluoride (KF) or rubidium fluoride (RbF). nih.gov The reaction is catalyzed by a palladium(0) complex with a specialized phosphine ligand, such as a biaryl monophosphine ligand (e.g., tBuXPhos). nih.gov
The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a versatile method for accessing trifluoromethylated alkenes. nih.gov
Direct C-H Trifluoromethylation
Another strategy is the direct trifluoromethylation of the C-H bond on the double bond of this compound. This can be achieved using visible-light-driven photoredox catalysis. beilstein-journals.org In this method, an electrophilic trifluoromethylating reagent, such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents), serves as the CF₃ source. beilstein-journals.orgrsc.org
The reaction is initiated by a photocatalyst, typically a ruthenium or iridium complex, which becomes excited upon absorbing visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with the Umemoto's reagent to generate a trifluoromethyl radical (•CF₃). This highly reactive radical can then add to the electron-rich double bond of the enol ether system of this compound. Subsequent steps lead to the formation of the C-CF₃ bond and regeneration of the photocatalyst. This method is advantageous as it does not require pre-functionalization of the substrate to a halide or triflate. beilstein-journals.org
The table below summarizes typical conditions for these fluoroalkylation reactions as they would apply to the this compound system.
| Method | Substrate | CF₃ Source | Catalyst/Initiator | Solvent | Key Features |
|---|---|---|---|---|---|
| Pd-Catalyzed Coupling | 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate | TMSCF₃ / KF | Pd(dba)₂ / tBuXPhos | 1,4-Dioxane | Requires pre-functionalization; mild conditions. nih.gov |
| Photoredox Catalysis | This compound | Umemoto's Reagent | Ru(bpy)₃₂ / Blue LED | DMSO | Direct C-H functionalization; radical mechanism. beilstein-journals.org |
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms for Key Transformations
The presence of a carbon-carbon double bond in the cyclohexene (B86901) ring makes 1,4-dioxaspiro[4.5]dec-7-ene susceptible to a variety of addition reactions. The rigid spiro framework plays a crucial role in dictating the approach of reagents and the stability of intermediates, thereby influencing the reaction pathways. ontosight.ai
Pathways of Addition Reactions
Addition reactions to the double bond of this compound and its derivatives are fundamental to their utility in synthesis. The specific pathway of these additions is often influenced by the nature of the attacking species and the substitution pattern on the spirocyclic core.
For instance, the addition of nucleophiles like methyllithium (B1224462) and sodium borohydride (B1222165) to spiro-diketone derivatives of this compound has been observed to be stereoselective. mun.ca The nucleophile preferentially attacks from the same face as the double bond of the cyclohexene ring. mun.ca This facial selectivity is a direct consequence of the steric hindrance imposed by the spiro architecture. mun.ca
Furthermore, the reaction of enolates derived from ketones like 1,4-dioxaspiro[4.5]decan-8-one with reagents such as trichloroethylene (B50587) proceeds through a Michael addition-elimination mechanism, involving an intermediate dichloroacetylene (B1204652) species. researchgate.net This leads to the formation of α-dichlorovinyl ketones. researchgate.net
The table below summarizes the observed stereoselectivity in the addition of nucleophiles to a derivative of this compound.
| Nucleophile | Substrate | Outcome | Reference |
| Methyllithium | 8-methylspiro[4.5]dec-7-ene-1,4-dione | Stereoselective addition | mun.ca |
| Sodium borohydride | Spiro-diketones | Preferential attack from the same face as the double bond | mun.ca |
Mechanistic Insights into Catalyzed Processes (e.g., Hydroformylation, Asymmetric Hydrogenation)
Catalyzed reactions significantly expand the synthetic utility of this compound and its derivatives. Mechanistic studies of these processes provide valuable insights into the role of the catalyst and the factors governing selectivity.
Hydroformylation: The rhodium-catalyzed hydroformylation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene presents an interesting case. researchgate.net The reaction involves the formation of both secondary and tertiary rhodium alkyl intermediates. researchgate.net Unexpectedly, the tertiary rhodium-alkyl intermediate can isomerize to an exocyclic olefin, which then undergoes hydroformylation. researchgate.net This isomerization pathway, involving a β-hydride elimination, has been elucidated through computational studies. researchgate.net
Asymmetric Hydrogenation: Chiral diphosphine ligands containing a spiro scaffold have been synthesized and used in the ruthenium-catalyzed asymmetric hydrogenation of ketones. acs.org These catalysts have demonstrated high activity and enantioselectivity in the hydrogenation of various ketones. acs.org Specifically, the asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones to chiral β-aryl cyclohexanols has been achieved with high enantioselectivity through a dynamic kinetic resolution process. acs.org
Stereochemical Control and Facial Selectivity
The rigid, three-dimensional structure of the spirocyclic system is a dominant factor in controlling the stereochemical outcome of reactions involving this compound. ontosight.aimun.ca
Influence of Spiro Architecture on Reaction Stereochemistry
The spiro linkage in this compound constrains the conformational flexibility of the molecule, leading to distinct steric environments on the two faces of the cyclohexene double bond. ontosight.aimun.ca This inherent structural bias dictates the direction of approach for incoming reagents, resulting in high levels of stereocontrol. mun.ca In Diels-Alder reactions involving spiro-addends, steric interactions have been identified as the primary factor responsible for the observed π-facial stereoselectivity. mun.ca
Models for Predicting Stereoselectivity (e.g., Cieplak Model)
Theoretical models are often employed to rationalize and predict the stereochemical outcomes of reactions. The Cieplak model, which considers the electronic effects of neighboring substituents, has been successfully applied to predict the facial selectivity in nucleophilic additions to spiro-diketone derivatives of this compound. mun.ca The model correctly predicts that nucleophiles prefer to attack from the same face as the double bond in the cyclohexene ring, consistent with experimental observations. mun.ca
The following table highlights the application of the Cieplak model in predicting stereoselectivity.
| Reaction | Observation | Model Prediction | Reference |
| Nucleophilic addition to 8-methylspiro[4.5]dec-7-ene-1,4-dione | Nucleophiles approach from the same face as the double bond | Consistent with Cieplak model | mun.ca |
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the mechanisms and stereochemistry of reactions involving this compound and its derivatives. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP, have been employed to study various aspects of these reactions. researchgate.net
For example, computational studies have been crucial in explaining the unexpected isomerization pathway in the rhodium-catalyzed hydroformylation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene. researchgate.net These calculations helped to elucidate the role of β-hydride elimination and the subsequent hydroformylation of the resulting exocyclic olefin. researchgate.net Furthermore, computational models can predict properties such as the collision cross section of the molecule and its adducts, which can be compared with experimental mass spectrometry data. uni.lu
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4.3.1. Density Functional Theory (DFT) Studies of Transition States and Intermediates rsc.orgumich.edu 4.3.2. Frontier Molecular Orbital (FMO) Theory in Explaining Reactivity and Selectivity masterorganicchemistry.com 4.4. Kinetic Studies and Rate-Limiting Steps
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Applications of 1,4 Dioxaspiro 4.5 Dec 7 Ene in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Molecular Architectures
The utility of 1,4-Dioxaspiro[4.5]dec-7-ene as a foundational building block stems from the orthogonal reactivity of its two key functional groups: the carbon-carbon double bond and the ketal. The ketal, or spiro acetal (B89532), serves as a robust protecting group for the ketone at the C1 position of a cyclohexane (B81311) ring. This protection allows chemists to perform a wide range of reactions on the double bond without affecting the carbonyl group.
The alkene functionality within the cyclohexene (B86901) ring is amenable to numerous transformations, thereby enabling the construction of intricate molecular frameworks. These reactions include, but are not limited to, epoxidation, dihydroxylation, hydrogenation, and various cycloaddition reactions. Once the desired modifications to the ring are complete, the ketal can be easily removed under acidic conditions to reveal the ketone, providing a handle for further functionalization. This strategic protection and deprotection sequence is fundamental to its role in the modular, bottom-up assembly of complex molecules.
Table 1: Key Reactions of the this compound Scaffold
| Reaction Type | Reagents | Resulting Functional Group |
| Epoxidation | m-CPBA, Peroxyacetic acid | Epoxide (Oxirane) |
| Dihydroxylation | OsO₄, cold dilute KMnO₄ | Vicinal Diol |
| Hydrogenation | H₂, Pd/C | Saturated Spirocycle |
| Ozonolysis | 1. O₃; 2. Zn/H₂O or DMS | Dicarbonyl Compound |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol |
| Cycloaddition | Dienes, Dipoles | Bicyclic Systems |
Utility in Natural Product Total Synthesis
Spiroketal moieties, such as the 1,6-dioxaspiro[4.5]decane system, are central structural motifs in a wide array of biologically active natural products. researchgate.net These structures are essential for the biological activity of compounds like the pheromone from Paravespula vulgaris, the antibiotic (+)-monensin A, and the antitumor agent (−)-berkelic acid. researchgate.net The synthesis of these complex molecules often relies on the use of versatile intermediates that can be elaborated into the final spirocyclic core.
While direct total syntheses employing this compound are not extensively documented in seminal works, its structure represents a key strategic intermediate for accessing such natural product frameworks. uni-bayreuth.denih.gov For example, the synthesis of marine alkaloids like the psammaplysins, which feature a unique dihydrooxepine-spiroisoxazoline core, highlights the importance of strategies to construct spirocyclic systems. nih.gov The functional handles on this compound—the protected ketone and the reactive alkene—provide a synthetic platform to build the complex oxygenation patterns and stereochemistry required in many natural products. researchgate.net
Precursor for Pharmaceutical Intermediates and Analogues
The 1,4-dioxaspiro[4.5]decane scaffold is a validated pharmacophore in medicinal chemistry. Derivatives of this structure have been identified as potent and selective ligands for various biological targets. For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine is a powerful partial agonist for the 5-HT₁A serotonin (B10506) receptor, a key target for antidepressant and anxiolytic drugs. unimore.it
The related compound, 1,4-Dioxaspiro[4.5]decan-8-one, serves as a building block in the preparation of potent analgesic compounds. chemicalbook.com It is also used in a novel aromatization process to synthesize 5-alkoxytryptamine derivatives, a class that includes vital neurotransmitters and hormones such as serotonin and melatonin. chemicalbook.com
Given these applications, this compound represents a valuable unsaturated precursor for these pharmaceutically relevant saturated systems. The double bond can be hydrogenated to yield the saturated decane (B31447) ring or functionalized to introduce diverse substituents, allowing for the creation of libraries of analogues for structure-activity relationship (SAR) studies.
Table 2: Pharmaceutically Relevant Compounds Derived from the 1,4-Dioxaspiro[4.5]decane Scaffold
| Precursor | Derivative Class | Biological Target/Application |
| 1,4-Dioxaspiro[4.5]decane | Arylpiperazines | 5-HT₁A Receptor Agonist |
| 1,4-Dioxaspiro[4.5]decan-8-one | Various | Analgesic Compounds |
| 1,4-Dioxaspiro[4.5]decan-8-one | Tryptamine Derivatives | Serotonin, Melatonin Analogues |
Contribution to Asymmetric Synthesis through Chiral Derivatives
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where stereoisomers can have vastly different biological effects. One established method for controlling stereochemistry is the use of chiral auxiliaries or chiral building blocks.
While this compound itself is achiral, it can be readily converted into a chiral derivative. By synthesizing the spiroketal from a prochiral ketone and a C₂-symmetric chiral diol (e.g., derived from tartaric acid) instead of ethylene (B1197577) glycol, a chiral spiroketal is formed. This chiral environment can effectively direct the stereochemical outcome of subsequent reactions. For example, the chiral spiroketal can influence the facial selectivity of reactions involving the double bond, such as epoxidation or dihydroxylation, leading to the formation of one enantiomer in excess. This approach allows the spiroketal to function not just as a protecting group but also as a source of stereochemical control, making it a valuable tool in asymmetric synthesis. nih.gov
Exploration in Materials Science as a Scaffold for Polymer Development
In materials science, spiro compounds are investigated for their unique properties, particularly in the development of polymers. Certain classes of spirocycles, such as spiro orthoesters and spiro orthocarbonates, are known for their ability to undergo ring-opening polymerization with minimal volume shrinkage. This property is highly desirable for applications requiring high precision, such as dental fillings, advanced adhesives, and composite materials.
Although the direct use of this compound in polymer development is an emerging area, its structure presents intriguing possibilities. The alkene moiety can participate in chain-growth polymerization, leading to polymers with the spiroketal unit as a pendant group. Such polymers could exhibit unique thermal or mechanical properties due to the bulky and rigid spirocyclic structure. Alternatively, the molecule could be chemically modified to create a monomer capable of ring-opening polymerization, potentially leading to new classes of low-shrinkage materials.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Spiroketals
The development of efficient and stereoselective methods for constructing the spiroketal framework remains a cornerstone of research in this area. While established methods exist, the pursuit of novel strategies that offer improved yields, greater functional group tolerance, and enhanced stereocontrol is an ongoing objective.
Future efforts are likely to focus on catalyst-driven processes that can assemble the 1,4-dioxaspiro[4.5]decane core from readily available starting materials. For instance, the use of acidic ionic liquids as recyclable catalysts for the reaction of 1,4-cyclohexanedione (B43130) derivatives with diols presents a promising avenue for greener and more efficient syntheses. Research into enantioselective methodologies, such as the Noyori-type asymmetric transfer hydrogenation of the corresponding enone, will be crucial for accessing enantiopure spiroketals, which are vital for applications in medicinal chemistry and natural product synthesis. mdpi.com
Furthermore, the exploration of unconventional reaction pathways, such as those initiated by sonochemical methods, could provide rapid and efficient access to derivatives of the 1,4-dioxaspiro[4.5]decane system. researchgate.net The development of one-pot procedures that combine multiple synthetic steps will also be a key trend, aiming to streamline the synthesis and reduce waste.
Exploration of Undiscovered Reactivity Patterns
The alkene and ketal functionalities within 1,4-dioxaspiro[4.5]dec-7-ene are the primary sites of its chemical reactivity. ontosight.ai While standard alkene transformations like addition reactions have been documented, a deeper exploration of its reactivity under various conditions could unveil novel and synthetically useful transformations.
Future investigations may focus on the following areas:
Metal-Catalyzed Cross-Coupling Reactions: The vinyl ether-like nature of the double bond could be exploited in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions to introduce diverse substituents onto the cyclohexene (B86901) ring.
Radical Reactions: The strained spirocyclic system might exhibit unique behavior in radical-mediated reactions, potentially leading to novel ring-opening or rearrangement pathways. d-nb.info
Asymmetric Transformations: The development of catalytic asymmetric reactions that differentiate the two faces of the double bond or the prochiral centers of the ketal would be highly valuable for the synthesis of complex stereodefined molecules.
Domino and Cascade Reactions: The strategic placement of functional groups on the spiroketal framework could enable the design of domino or cascade reaction sequences, allowing for the rapid construction of intricate molecular architectures from simple precursors.
Integration of Advanced Computational Methodologies
Computational chemistry is poised to play an increasingly integral role in understanding and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms.
Key areas where computational studies will be impactful include:
Reaction Mechanism Elucidation: Computational modeling can help to elucidate the transition states and intermediates of known and novel reactions, providing a deeper understanding of the factors that control reactivity and selectivity. d-nb.info
Prediction of Spectroscopic Properties: Accurate prediction of NMR and other spectroscopic data can aid in the structural characterization of new derivatives. uni.lu
Rational Design of Catalysts: Computational tools can be used to design and optimize catalysts for specific transformations of the spiroketal, accelerating the discovery of new synthetic methods.
Exploring Conformational Landscapes: Understanding the conformational flexibility of the spiroketal system is crucial for predicting its reactivity and its binding interactions with biological targets.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.09100 | 126.8 |
| [M+Na]⁺ | 163.07294 | 132.7 |
| [M-H]⁻ | 139.07644 | 133.1 |
| [M+NH₄]⁺ | 158.11754 | 149.3 |
| [M+K]⁺ | 179.04688 | 134.2 |
| [M+H-H₂O]⁺ | 123.08098 | 122.0 |
| [M+HCOO]⁻ | 185.08192 | 146.8 |
| [M+CH₃COO]⁻ | 199.09757 | 140.8 |
Data obtained from PubChemLite. This table is for illustrative purposes of computational data integration.
Expansion into New Areas of Application in Chemical Science
While this compound and its analogs have been utilized as intermediates in organic synthesis, their potential applications in other areas of chemical science are ripe for exploration. ontosight.ai The unique three-dimensional structure and functional group handles of this spiroketal make it an attractive building block for the development of novel materials and biologically active molecules.
Future research could focus on:
Medicinal Chemistry: The spiroketal core is a common motif in many natural products with interesting biological activities. semanticscholar.org Derivatives of this compound could be synthesized and screened for their potential as therapeutic agents, including anticancer and antimicrobial activities. ontosight.aiontosight.ai The rigid spirocyclic framework can be advantageous for designing ligands with high affinity and selectivity for biological targets. researchgate.net
Materials Science: The incorporation of the this compound unit into polymer backbones or as pendant groups could lead to the development of new materials with tailored properties, such as enhanced thermal stability, specific optical properties, or improved mechanical strength. ontosight.ai
Agrochemicals: The development of novel pesticides and herbicides often relies on the discovery of new chemical scaffolds. The unique structural features of spiroketals could be exploited to design new agrochemicals with improved efficacy and environmental profiles.
Biolubricants: Derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as potential biolubricants, suggesting a role for this class of compounds in sustainable chemistry. researchgate.net
Q & A
Q. Advanced Research Focus
- Rhodium Catalysis : Hydroformylation with Rh(acac)(CO)₂ at 100°C under 20 bar syngas (CO/H₂ = 1:1) yields acetaldehyde derivatives via β-elimination .
- Nickel Catalysis : Ni(cod)₂ with N-heterocyclic carbene ligands (e.g., L3) enables regioselective diarylation of vinyl derivatives, achieving >98:2 regiomeric ratios at 40°C .
- Zeolite Catalysis : [B,Al]-EWT-type zeolites promote glycerol condensation with cyclohexanone to form spirocyclic alcohols (PA:PB = 3:1 selectivity) at 120°C .
How do stereochemical considerations impact synthetic strategies for chiral derivatives?
Advanced Research Focus
Enantiopure synthesis requires chiral auxiliaries or asymmetric catalysis. For example, (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) is resolved via chiral HPLC (Chiralpak IA column, hexane/isopropanol = 90:10) . Stereochemical integrity during ketalization is critical, as axial chirality in the spirocenter influences downstream reactivity in cross-coupling reactions .
What methodologies enable boronic ester functionalization of this compound?
Advanced Research Focus
Suzuki-Miyaura coupling with 8-(pinacolatoborane)-1,4-dioxaspiro[4.5]dec-7-ene employs Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl halides in THF/H₂O (3:1) at 80°C. Yields range from 70–85%, with spirocyclic stability confirmed by unchanged ketal protons post-reaction .
How can reaction conditions be optimized to minimize decomposition of sensitive derivatives?
Advanced Research Focus
Thermolabile derivatives (e.g., nitriles) require inert atmospheres (N₂/Ar) and low temperatures (<40°C). For 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, storage at −20°C in amber vials prevents hydrolysis to the carboxylic acid . Reaction monitoring via in-situ IR (C≡N stretch at 2240 cm⁻¹) ensures minimal degradation during prolonged reactions.
What are the challenges in characterizing spirocyclic intermediates via X-ray crystallography?
Advanced Research Focus
Crystallization difficulties arise from conformational flexibility. Slow vapor diffusion (diethyl ether into dichloromethane) at 4°C produces suitable crystals for 8-methoxy derivatives. Disorder in the dioxolane ring is mitigated using SHELXL refinement with ISOR and SIMU constraints .
How do solvent effects influence the reactivity of this compound in polar reactions?
Advanced Research Focus
Polar aprotic solvents (DCM, THF) stabilize transition states in SN2 reactions, while protic solvents (MeOH) accelerate ketal hydrolysis. For Friedel-Crafts alkylation, solvent-free conditions at 120°C minimize side reactions, achieving 80% conversion . COSMO-RS simulations predict solubility parameters (δ = 18–20 MPa¹/²) to guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
